molecular formula C13H13FN4O4 B4654169 (2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid

(2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid

Cat. No. B4654169
M. Wt: 308.26 g/mol
InChI Key: LFTIGLAXFPNVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid, also known as FBA-OEA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

(2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid has been shown to modulate the endocannabinoid system by inhibiting the enzyme monoacylglycerol lipase (MAGL), which is responsible for the degradation of the endocannabinoid 2-AG. By inhibiting MAGL, (2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid increases the levels of 2-AG, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
(2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid has been shown to produce various biochemical and physiological effects, including the modulation of anxiety and depression, the inhibition of cancer cell growth, and the regulation of pain and inflammation. These effects are mediated by the activation of cannabinoid receptors and the modulation of the endocannabinoid system.

Advantages and Limitations for Lab Experiments

(2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, (2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid also has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the research on (2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid, including the development of new synthesis methods, the investigation of its potential applications in other scientific research areas, and the development of new drugs targeting the endocannabinoid system. Additionally, further studies are needed to investigate the long-term effects and safety of (2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid in vivo.

Scientific Research Applications

(2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid has been shown to have potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, (2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid has been shown to increase the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain, which has been linked to the regulation of anxiety and depression. In cancer research, (2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis. In drug discovery, (2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid has been used as a lead compound for the development of new drugs targeting the endocannabinoid system.

properties

IUPAC Name

2-[2-[[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O4/c14-10-3-1-9(2-4-10)5-18-8-15-13(17-18)16-11(19)6-22-7-12(20)21/h1-4,8H,5-7H2,(H,20,21)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTIGLAXFPNVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)NC(=O)COCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid
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(2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid
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(2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid
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(2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid
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(2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid
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(2-{[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-oxoethoxy)acetic acid

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